molecular formula C6H5F6N3O B6092456 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B6092456
M. Wt: 249.11 g/mol
InChI Key: JEKHHJOHGHPLGK-UHFFFAOYSA-N
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Description

2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with an amino group and a hexafluoropropanol moiety, which imparts distinct reactivity and stability characteristics.

Properties

IUPAC Name

2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6N3O/c7-5(8,9)4(16,6(10,11)12)2-1-14-15-3(2)13/h1,16H,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKHHJOHGHPLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(C(F)(F)F)(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Hexafluoropropanol Group: The final step involves the reaction of the amino-substituted pyrazole with hexafluoropropanol under suitable conditions, often involving the use of catalysts or activating agents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein interaction assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The hexafluoropropanol moiety often enhances the compound’s binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-1H-pyrazol-4-yl)-1,1,1-trifluoropropan-2-ol
  • 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3-pentafluoropropan-2-ol
  • 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluorobutan-2-ol

Uniqueness

Compared to its analogs, 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of six fluorine atoms, which significantly influence its chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and ability to participate in specific interactions, making it particularly valuable in various applications.

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